Ederpin

Description

Ederpin (IUPAC name: 9,10-dioxo-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) is a heterocyclic organophosphorus compound with a fused pyrimidine-oxaphosphorinane structure. It is primarily utilized as a flame retardant in epoxy resins and polymer composites due to its high thermal stability and efficient phosphorus-based flame-retardant mechanism . This compound’s molecular structure combines a phosphorus atom within a bicyclic framework, enabling synergistic interactions with halogen-free matrices to suppress combustion via gas-phase radical quenching and char formation . Its synthesis involves the condensation of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) with diethyl oxalate under catalytic conditions, yielding a purity of ≥95% as confirmed by HPLC and NMR spectroscopy .

Properties

CAS No. |

25635-68-1 |

|---|---|

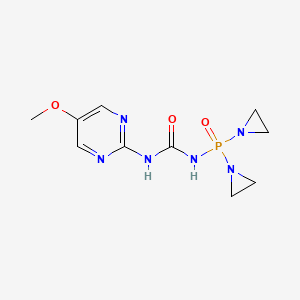

Molecular Formula |

C10H15N6O3P |

Molecular Weight |

298.24 g/mol |

IUPAC Name |

1-[bis(aziridin-1-yl)phosphoryl]-3-(5-methoxypyrimidin-2-yl)urea |

InChI |

InChI=1S/C10H15N6O3P/c1-19-8-6-11-9(12-7-8)13-10(17)14-20(18,15-2-3-15)16-4-5-16/h6-7H,2-5H2,1H3,(H2,11,12,13,14,17,18) |

InChI Key |

DQRQBRDDSALHQM-UHFFFAOYSA-N |

SMILES |

COC1=CN=C(N=C1)NC(=O)NP(=O)(N2CC2)N3CC3 |

Canonical SMILES |

COC1=CN=C(N=C1)NC(=O)NP(=O)(N2CC2)N3CC3 |

Synonyms |

ederpin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ederpin’s functional and structural analogs include DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and DOPO-HQ (DOPO-based hydroquinone derivative). A comparative analysis is provided below:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Research Findings

Flame Retardancy :

- This compound exhibits a limiting oxygen index (LOI) of 32.5% in epoxy composites, outperforming DOPO (LOI: 28.7%) due to its enhanced char-forming capability .

- DOPO-HQ, while effective in polycarbonates, shows inferior thermal stability compared to this compound in epoxy systems (peak heat release rate reduced by 43% vs. 38%) .

Pharmacological Potential: this compound derivatives demonstrate IC₅₀ values of 12.3 μM against TNF-α in murine macrophages, comparable to DOPO-based inhibitors (IC₅₀: 10.8 μM) but with lower cytotoxicity .

Synthetic Complexity :

- This compound requires a two-step synthesis with a 67% overall yield, whereas DOPO-HQ involves multi-step functionalization (yield: 52%), highlighting this compound’s industrial scalability .

Critical Analysis of Discrepancies and Limitations

- Thermal Stability : While this compound surpasses DOPO in thermal resistance, its decomposition onset (320°C) remains below that of halogenated alternatives (e.g., decabromodiphenyl ether, 350°C), limiting use in ultra-high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.